3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide
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Description
3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C20H18ClNO3 and its molecular weight is 355.82. The purity is usually 95%.
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Biological Activity
The compound 3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18ClNO, with a complex structure that includes both furan and aromatic rings. The presence of the 2-chlorophenyl and 2-methoxyphenyl groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives containing furan and chlorophenyl groups have shown significant cytotoxic effects against several cancer cell lines:
- MCF-7 (breast cancer) : IC50 values reported in related studies indicate effective inhibition at concentrations as low as 1.88 µM.
- A549 (lung cancer) : Compounds with similar structures exhibited IC50 values ranging from 3.79 µM to 12.50 µM, indicating promising activity against this cell line .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | MCF-7 | 1.88 |
Compound B | A549 | 3.79 |
Compound C | NCI-H460 | 4.20 |
Anti-inflammatory Properties
The anti-inflammatory effects of furan derivatives have been documented, with some compounds demonstrating the ability to inhibit pro-inflammatory cytokines in vitro. This suggests that This compound may also possess similar properties, potentially making it useful in treating inflammatory diseases .
Antimicrobial Activity
Compounds with structural similarities have been evaluated for their antimicrobial properties. Preliminary data suggest that they exhibit moderate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) range widely depending on the specific structure and substituents present .
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 |
Escherichia coli | 8.33 |
Pseudomonas aeruginosa | 13.40 |
The biological activity of This compound is likely mediated through multiple pathways:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, particularly the S phase, which is critical for DNA synthesis.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells, leading to reduced viability and proliferation.
- Inhibition of Signaling Pathways : Compounds may interfere with key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.
Case Studies
Several case studies have been conducted to evaluate the efficacy of related compounds in vivo:
- A study involving a derivative showed promising results in xenograft models of breast cancer, significantly reducing tumor size compared to controls.
- Another investigation assessed the anti-inflammatory effects in animal models of arthritis, demonstrating reduced swelling and pain.
Properties
IUPAC Name |
3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3/c1-24-19-9-5-4-8-17(19)22-20(23)13-11-14-10-12-18(25-14)15-6-2-3-7-16(15)21/h2-10,12H,11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXUJSMIDRPTBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.